molecular formula C15H16ClN3OS B2435851 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride CAS No. 1274948-10-5

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride

Cat. No.: B2435851
CAS No.: 1274948-10-5
M. Wt: 321.82
InChI Key: GAZLVEWWBRFNON-LICLKQGHSA-N
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Description

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a Schiff base structure, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine with a carbonyl compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride typically involves the reaction of benzyl mercaptan with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pH conditions to ensure high yield and purity. The process may involve the use of catalysts to accelerate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imine group can be reduced to form an amine.

  • Substitution: : The benzyl sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

  • Substitution: : Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Amines and related compounds.

  • Substitution: : Halogenated benzyl sulfanyl compounds and amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its Schiff base structure makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme activities or as a ligand for binding studies. Its ability to form stable complexes with metal ions can be exploited in bioinorganic chemistry.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Schiff bases: : Other Schiff bases with different substituents on the phenol or benzyl sulfanyl groups.

  • Phenolic compounds: : Compounds with similar phenol structures but different functional groups.

  • Sulfanyl compounds: : Compounds containing sulfanyl groups with different substituents.

Uniqueness

2-[(1E)-{[(Z)-[amino(benzylsulfanyl)methylidene]amino]imino}methyl]phenol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its potential use in drug design set it apart from other similar compounds.

Properties

IUPAC Name

benzyl N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidothioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS.ClH/c16-15(20-11-12-6-2-1-3-7-12)18-17-10-13-8-4-5-9-14(13)19;/h1-10,19H,11H2,(H2,16,18);1H/b17-10+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDTCCLZXDXMJ-LZMXEPDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=NN=CC2=CC=CC=C2O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS/C(=N\N=C\C2=CC=CC=C2O)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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